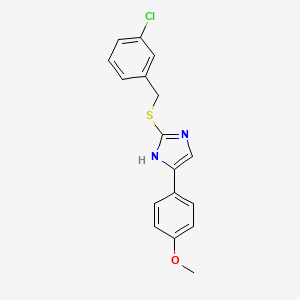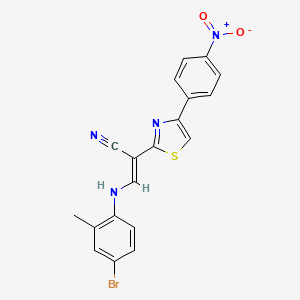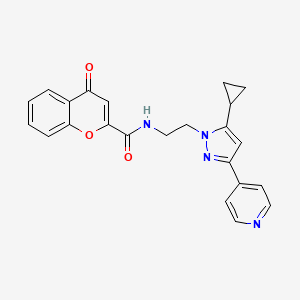![molecular formula C14H15BrN2O B2446261 2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine CAS No. 1281833-75-7](/img/structure/B2446261.png)
2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine” is a chemical compound with the molecular formula C14H15BrN2O . It is used as an intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of this compound involves multiple steps. The first step is a Friedel Crafts acylation followed by a Clemmensen Reduction . The propyl group, having more than two carbons, must be added in two steps .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H15BrN2O/c1-18-12-5-2-10(3-6-12)9-17-14-7-4-11(16)8-13(14)15/h2-8,17H,9,16H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nitration, conversion from the nitro group to an amine, and bromination . The nitro group is the only meta directing group among the nitro, bromine, and amine groups, which means that the first step needs to be the nitration and not the bromination .Physical And Chemical Properties Analysis
This compound has a molecular weight of 307.19 .Aplicaciones Científicas De Investigación
Antibacterial Activity
- Schiff Base Derivatives : Schiff base derivatives, including similar compounds to 2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine, have been studied for their antibacterial activities. One study found that these compounds showed significant interaction with antibacterial proteins, indicating potential utility in antibacterial applications (A. P, 2019).
Electronic and Molecular Properties
- Electronic Coupling in Mixed-Valence Systems : Research has been conducted on organic mixed-valence systems, including compounds structurally similar to 2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine, to understand their electronic interactions. These findings are relevant in the context of electronic materials (C. Lambert et al., 2005).
Reactivity and Synthesis
- Mechanistic Insights into Substituent Effects : A study focused on the reactivity of compounds including 2-(methoxymethyl)benzene-1,4-diamine, which is structurally related to the compound of interest, has provided insights into how different substituents affect their reactivity (Aaron D. Bailey et al., 2017).
Photophysical and Photochemical Properties
- Zinc Phthalocyanine with Schiff Base : A study synthesized new Schiff base-containing zinc phthalocyanine derivatives and characterized their photophysical and photochemical properties, which could be relevant for applications in photodynamic therapy (M. Pişkin et al., 2020).
Polymer Synthesis and Properties
- Synthesis of Polyimides : Research has been conducted on the synthesis of polyimides using diamines, including compounds similar to the one . These polyimides were studied for their structural properties, offering insights into potential applications in high-performance materials (A. Morikawa et al., 2012).
Aggregation-Induced Emission
- Enhanced Emission Characteristics : A study on N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine, a compound with structural similarities, showed interesting aggregation-induced emission enhancement characteristics, relevant in the field of fluorescence sensing (Fuyong Wu et al., 2015).
Luminescent Materials
- Near Infra-Red Luminescent Complexes : Research involving Schiff-base ligands structurally similar to 2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine led to the construction of hexanuclear luminescent complexes, indicating applications in luminescent materials (Xiao-ping Yang et al., 2006).
Propiedades
IUPAC Name |
2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c1-18-12-5-2-10(3-6-12)9-17-14-7-4-11(16)8-13(14)15/h2-8,17H,9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEODVMETXWOFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-(pyridin-3-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2446180.png)



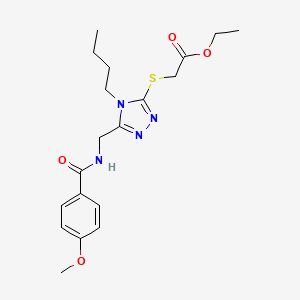
![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2446186.png)
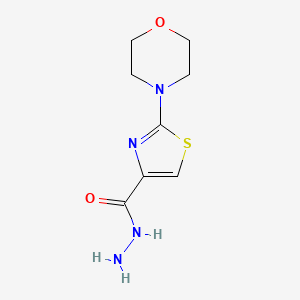
![N-(3-chloro-4-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2446195.png)
